
4-Oxooct-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxooct-2-enoic acid is a chemical compound with the molecular formula C₈H₁₂O₃ It is a member of the oxo carboxylic acids family, characterized by the presence of both a ketone and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Oxooct-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the Wittig reaction, which is a straightforward synthesis route for producing (E)-4-oxonon-2-enoic acid and its analogues .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions, optimized for high yield and purity. The use of microwave-assisted synthesis can enhance reaction rates and improve overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Oxooct-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxo acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the carboxyl group to an acyl chloride, which can then undergo further substitution reactions.
Major Products:
Oxidation: Formation of higher oxo acids.
Reduction: Formation of 4-hydroxyoct-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Oxooct-2-enoic acid has a wide range of applications in scientific research:
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-oxooct-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like kynurenine-3-hydroxylase by binding to the active site and preventing substrate access . This inhibition can modulate metabolic pathways and exert therapeutic effects in conditions such as neurodegenerative diseases.
Comparación Con Compuestos Similares
4-Oxobut-2-enoic acid: Another oxo carboxylic acid with similar reactivity but a shorter carbon chain.
4-Oxonon-2-enoic acid: A longer-chain analogue with similar biological activity.
4-Oxopent-2-enoic acid: A compound with a different carbon chain length and distinct reactivity.
Uniqueness: 4-Oxooct-2-enoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form biologically active derivatives makes it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
68676-80-2 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-oxooct-2-enoic acid |
InChI |
InChI=1S/C8H12O3/c1-2-3-4-7(9)5-6-8(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
CDSPNJPCFIROMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)

![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(2-methylphenyl)amino]-](/img/structure/B14456964.png)
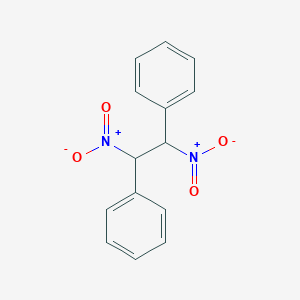
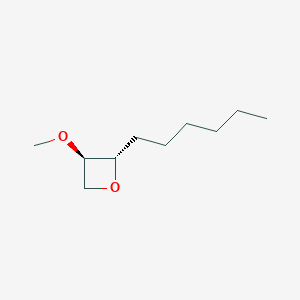

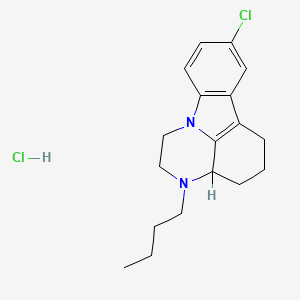
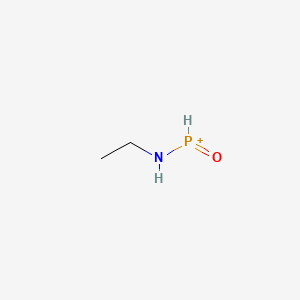
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
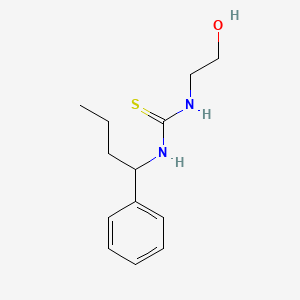
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
